molecular formula C12H13N3O2 B1283375 5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt

5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt

Cat. No.: B1283375
M. Wt: 231.25 g/mol
InChI Key: FFGGAXRNIDFSGS-UHFFFAOYSA-N
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Description

5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is known for its unique structure, which includes an oxadiazole ring and a benzenecarboximidate group. It is used in various research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzenecarboximidate group may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-2-oxadiazol-3-ium-5-yl)benzenecarboximidate
  • N-(3-Ethyl-2-oxadiazol-3-ium-5-yl)benzenecarboximidate
  • N-(3-Propyl-2-oxadiazol-3-ium-5-yl)benzenecarboximidate

Uniqueness

5-(benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzenecarboximidate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate

InChI

InChI=1S/C12H13N3O2/c1-9(2)15-8-11(17-14-15)13-12(16)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

FFGGAXRNIDFSGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+]1=NOC(=C1)N=C(C2=CC=CC=C2)[O-]

Origin of Product

United States

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